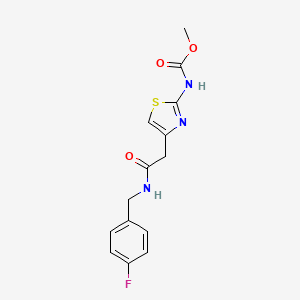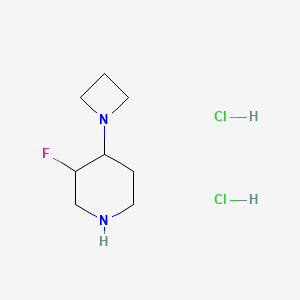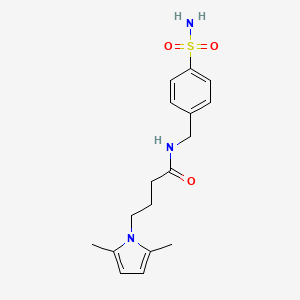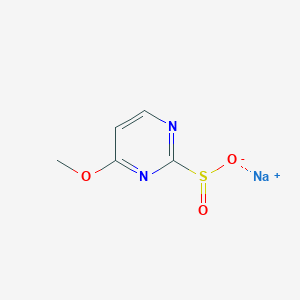![molecular formula C28H27F3N4O7 B3002991 2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate CAS No. 1351613-80-3](/img/structure/B3002991.png)
2-(3-oxo-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)butyl)isoindoline-1,3-dione oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain several functional groups and structures that are commonly found in organic chemistry, including a trifluoromethyl group, an imidazole ring, a piperidine ring, and an isoindoline-1,3-dione structure . These structures are often found in various biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The trifluoromethyl group is known to have a strong electron-withdrawing effect, which could influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .Aplicaciones Científicas De Investigación
Molecular Interactions and Solvent Studies
- Ultrasonic investigations have been conducted to understand molecular interactions of compounds structurally similar to the specified chemical, particularly in different solvents. These studies provide insights into drug transmission and absorption (Tekade, Bajaj, & Tale, 2019).
Complex Formation with Metals
- Research has explored the formation of complexes with metals such as Sr(II), Cr(II), and Al(III) using ligands structurally related to the specified compound. This research is of interest to specialists in coordination chemistry (Tekade et al., 2018).
Synthesis and Characterization
- Various studies focus on the synthesis of compounds structurally similar to the specified chemical. These include synthesizing isoindoline-1,3-diones and evaluating their properties such as purity, structure, and potential applications in fields like electroluminescent layers and as corrosion inhibitors (Xiaoguang & Du-lin, 2005), (Dobrikov et al., 2011), (Chadli et al., 2017).
Antimicrobial and Herbicidal Applications
- Some studies have synthesized derivatives of isoindoline-1,3-dione and evaluated their biological activities, including antimicrobial properties (Sankhe & Chindarkar, 2021). Others have investigated the herbicidal activity of related compounds, which can serve as a basis for developing new herbicides (Huang et al., 2005).
Pharmacokinetics and Cancer Research
- There is research into the pharmacokinetics of novel inhibitors, which can be relevant for the development of treatments for conditions like cancer. This includes studying the enzymatic hydrolysis in plasma and its effect on clearance rates (Teffera et al., 2013).
Mecanismo De Acción
Target of Action
It contains anindole nucleus , which is found in many important synthetic drug molecules . These molecules are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives, which this compound is a part of, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular functions.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Safety and Hazards
Direcciones Futuras
The future research directions for this compound could include further studies on its synthesis, properties, and potential applications. Given the presence of several functional groups and structures that are commonly found in biologically active compounds, it could be of interest in the field of medicinal chemistry .
Propiedades
IUPAC Name |
oxalic acid;2-[3-oxo-4-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N4O3.C2H2O4/c27-26(28,29)25-30-21-7-3-4-8-22(21)33(25)15-17-9-12-31(13-10-17)16-18(34)11-14-32-23(35)19-5-1-2-6-20(19)24(32)36;3-1(4)2(5)6/h1-8,17H,9-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUIFNFQELWWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)CC(=O)CCN4C(=O)C5=CC=CC=C5C4=O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F3N4O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)


![3-(benzo[d][1,3]dioxol-5-yloxy)-N-cyclohexylpropane-1-sulfonamide](/img/structure/B3002923.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(3-oxobutan-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3002926.png)


![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine](/img/structure/B3002931.png)
